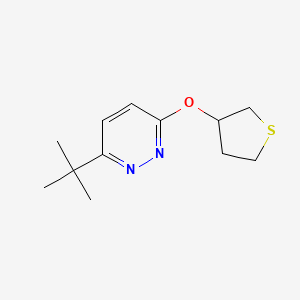
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine is a chemical compound with a unique structure that includes a tert-butyl group, a thiolan ring, and a pyridazine ring.
Preparation Methods
The synthesis of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine typically involves the reaction of a pyridazine derivative with a thiolan-3-yloxy group under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-(thiolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The tert-butyl group and thiolan ring may play a role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-tert-butyl-6-(thiolan-3-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-12(2,3)10-4-5-11(14-13-10)15-9-6-7-16-8-9/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROODKZXNBSORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2704661.png)
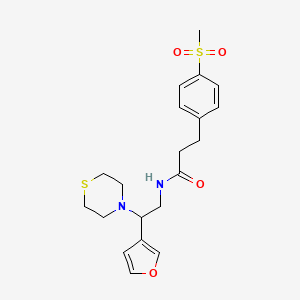
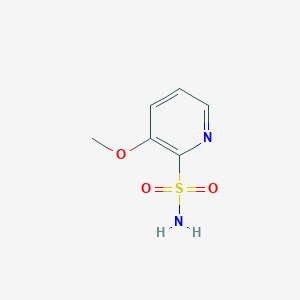
![2,5-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2704665.png)
![1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2704666.png)
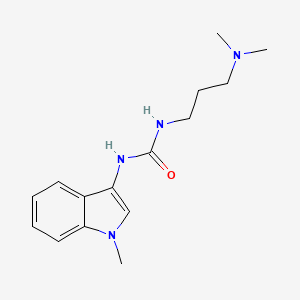
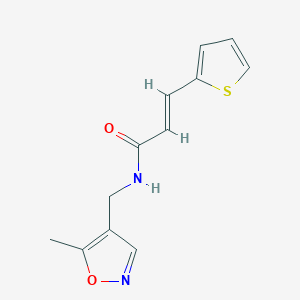

![2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2704673.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)
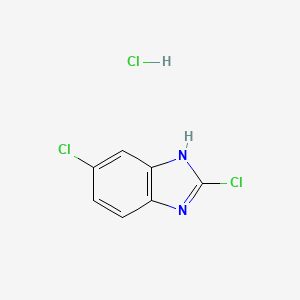
![3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2704678.png)
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide](/img/structure/B2704684.png)
